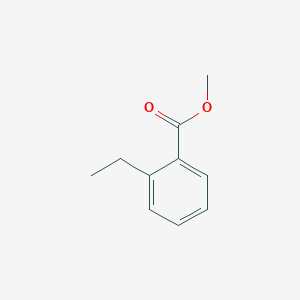

Methyl 2-ethylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-ethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-8-6-4-5-7-9(8)10(11)12-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQKFHNRMJHXLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342606 | |

| Record name | Methyl 2-ethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50604-01-8 | |

| Record name | Methyl 2-ethylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50604-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-ethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2-ethylbenzoate: A Comprehensive Technical Guide for Scientific Professionals

An in-depth examination of methyl 2-ethylbenzoate, this guide serves as a technical resource for researchers, scientists, and professionals in drug development. It details the molecule's structural, physical, and spectroscopic properties, alongside established protocols for its synthesis and key chemical reactions. The content is structured to provide not just data, but also the scientific reasoning behind the methodologies, ensuring a thorough understanding for practical application.

Molecular Identity and Physicochemical Profile

This compound is an aromatic ester, a derivative of benzoic acid. Its identity is established through a unique combination of identifiers and characteristic properties.

1.1. Nomenclature and Identifiers

-

Systematic IUPAC Name : this compound[1]

-

Synonyms : 2-Ethylbenzoic acid methyl ester, Benzoic acid, 2-ethyl-, methyl ester, Methyl o-ethylbenzoate[1][2]

-

SMILES : CCC1=CC=CC=C1C(=O)OC[1]

1.2. Physicochemical Properties

The physical properties of this compound dictate its behavior in various experimental conditions, from storage to reaction setups. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 164.20 g/mol | [1][3] |

| Appearance | Colorless oil | [4] |

| Density | ~1.025 - 1.045 g/cm³ at 20-25 °C | [2] |

| Boiling Point | ~220-244 °C | [2][5] |

| Flash Point | 91.67 °C (197.00 °F) | [6] |

| Refractive Index | ~1.507 at 20 °C | [5][6] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1][3] |

| logP (Octanol/Water Partition Coeff.) | 2.03 - 2.59 | [3] |

| Solubility | Almost insoluble in water, miscible with most organic solvents. | [7] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Key spectral data are outlined below.

-

Mass Spectrometry (GC-MS) : The mass spectrum typically shows a molecular ion peak (M⁺) at m/z 164. Key fragmentation peaks include m/z 132 (loss of methoxy group, •OCH₃) and m/z 77 (phenyl group).[1]

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong carbonyl (C=O) stretching vibration for the ester group, typically appearing around 1720-1740 cm⁻¹. Other significant peaks include C-O stretching vibrations and absorptions corresponding to the aromatic ring.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum would predictably show signals for the aromatic protons (in the range of 7.0-8.0 ppm), a quartet for the methylene (-CH₂) protons of the ethyl group, a singlet for the methyl ester (-OCH₃) protons, and a triplet for the methyl (-CH₃) protons of the ethyl group.

-

¹³C NMR : The carbon NMR spectrum will display a characteristic signal for the carbonyl carbon of the ester at approximately 170 ppm, along with distinct signals for the aromatic carbons and the carbons of the ethyl and methyl groups.[8]

-

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its application as an intermediate in drug discovery and organic chemistry.

3.1. Synthesis via Fischer Esterification

The most common and direct method for synthesizing this compound is the Fischer esterification of 2-ethylbenzoic acid with methanol, using a strong acid catalyst like sulfuric acid.[4][9] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

References

- 1. This compound | C10H12O2 | CID 583295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. chemscene.com [chemscene.com]

- 4. prepchem.com [prepchem.com]

- 5. Ethyl 2-methylbenzoate | 87-24-1 [chemicalbook.com]

- 6. ethyl 2-methyl benzoate, 87-24-1 [thegoodscentscompany.com]

- 7. Ethyl benzoate - Wikipedia [en.wikipedia.org]

- 8. Methyl 2-(methylamino)benzoate(85-91-6) 13C NMR spectrum [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

"Methyl 2-ethylbenzoate" CAS number 50604-01-8

An In-Depth Technical Guide to Methyl 2-ethylbenzoate (CAS: 50604-01-8) for Advanced Research Applications

Introduction

This compound, registered under CAS number 50604-01-8, is an aromatic ester that serves as a valuable building block in modern organic synthesis.[1][2] With the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol , this compound is characterized by a benzene ring substituted with a methyl ester and an ethyl group at the ortho position.[3][4] While a seemingly simple molecule, its true utility lies in its role as a precursor for more complex, high-value chemical entities. The strategic placement of its functional groups, particularly the reactive benzylic protons on the ethyl substituent, makes it a key starting material for constructing elaborate molecular architectures, including heterocyclic scaffolds of interest in pharmaceutical research and drug development.[5]

This guide offers a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, analytical validation, and synthetic applications, emphasizing the causal relationships that underpin key experimental protocols.

Section 1: Physicochemical Properties and Structural Elucidation

The unique chemical behavior of this compound is a direct consequence of its molecular structure. The ortho-positioning of the ethyl group relative to the methyl ester introduces a degree of steric hindrance that can influence its reactivity in certain transformations. Furthermore, the electronic interplay between the electron-withdrawing ester group and the electron-donating ethyl group subtly modulates the reactivity of the aromatic ring.

Table 1: Key Physicochemical and Computed Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 50604-01-8 | [1][3][4] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][3][4] |

| Molecular Weight | 164.20 g/mol | [1][3][4] |

| IUPAC Name | This compound | [4] |

| SMILES | CCC1=CC=CC=C1C(=O)OC | [4] |

| InChIKey | KQQKFHNRMJHXLR-UHFFFAOYSA-N | [4][] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [3] |

| LogP (Computed) | 2.0356 | [3] |

| Purity (Typical) | ≥98% | [3] |

Section 2: Synthesis and Purification

The most direct and widely employed method for synthesizing this compound is the Fischer-Speier esterification of 2-ethylbenzoic acid. This acid-catalyzed reaction is a cornerstone of organic chemistry, valued for its reliability and use of readily available reagents.

Core Synthesis Protocol: Fischer-Speier Esterification

This protocol is adapted from established laboratory procedures and is designed to be a self-validating system, where the rationale for each step ensures a high probability of success and a high-purity product.[7]

Causality Behind Experimental Choices:

-

Acid Catalyst (H₂SO₄): Concentrated sulfuric acid serves a dual purpose. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic methanol. Secondly, as a dehydrating agent, it sequesters the water formed during the reaction, driving the equilibrium towards the product side in accordance with Le Châtelier's principle.

-

Methanol as Solvent and Reagent: Using methanol in large excess also shifts the reaction equilibrium towards the formation of the methyl ester.

-

Reflux: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a practical rate.

-

Aqueous Workup: Pouring the reaction mixture onto ice serves to quench the reaction and dilute the strong acid. The subsequent extraction into a non-polar solvent like ether separates the organic product from water-soluble materials.

-

Bicarbonate Wash: The wash with 5% aqueous sodium bicarbonate is critical for neutralizing any remaining sulfuric acid catalyst and removing any unreacted 2-ethylbenzoic acid, which is deprotonated to its water-soluble sodium salt.

Step-by-Step Methodology:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 11.8 g (0.076 mole) of 2-ethylbenzoic acid in 25 mL of absolute methanol.

-

While stirring and cooling the flask in an ice bath, cautiously add 2.5 mL of concentrated sulfuric acid dropwise.

-

Heat the mixture to reflux and maintain for 4 hours.

-

After cooling to room temperature, pour the mixture onto approximately 100 g of crushed ice in a beaker.

-

Transfer the mixture to a separatory funnel and extract the oily product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash successively with water (50 mL), 5% aqueous sodium bicarbonate (2 x 50 mL), and finally with water (50 mL) again until the washings are neutral.

-

Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting colorless oil is this compound, typically obtained in high purity and yield (approx. 86%).[7]

Caption: Fischer-Speier esterification workflow for this compound synthesis.

Section 3: Analytical Characterization

Confirming the identity and purity of the synthesized product is paramount. A multi-technique approach provides a self-validating system, where data from each analysis corroborates the others to build a conclusive structural assignment.

Caption: Logical workflow for the analytical validation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for assessing purity and confirming the molecular weight. The gas chromatogram should show a single major peak, and the corresponding mass spectrum provides the molecular weight and a characteristic fragmentation pattern.

Table 2: Expected Key Mass Fragments for this compound

| m/z | Ion Identity | Rationale |

| 164 | [M]⁺ | Molecular Ion |

| 133 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester |

| 132 | [M - CH₃OH]⁺ | Loss of methanol, a common fragmentation for methyl esters |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, from cleavage of the ethyl group |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Data inferred from PubChem and standard fragmentation patterns.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive structural proof by mapping the carbon-hydrogen framework.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

-

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.[8]

Table 3: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8-7.9 | Doublet of Doublets (dd) | 1H | Ar-H (ortho to -COOCH₃) | |

| ~ 7.2-7.5 | Multiplet (m) | 3H | Other Ar-H | |

| 3.89 | Singlet (s) | 3H | -COOCH ₃ | |

| 2.95 | Quartet (q) | 2H | -CH ₂CH₃ | |

| 1.25 | Triplet (t) | 3H | -CH₂CH ₃ | |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| ~ 168 | C =O (ester) | |||

| ~ 141 | Ar-C -CH₂CH₃ | |||

| ~ 131 | Ar-C -COOCH₃ | |||

| ~ 130, 129, 126 | Ar-C H | |||

| 51.9 | -COOC H₃ | |||

| 26.2 | -C H₂CH₃ | |||

| 15.5 | -CH₂C H₃ |

Predicted values are based on standard chemical shift tables and data for structurally similar compounds.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to rapidly confirm the presence of key functional groups.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3050-3000 | C-H Stretch | Aromatic |

| ~ 2970-2850 | C-H Stretch | Aliphatic (Ethyl) |

| ~ 1720 | C=O Stretch | Ester (Strong, Sharp) |

| ~ 1600, 1480 | C=C Stretch | Aromatic Ring |

| ~ 1250 | C-O Stretch | Ester |

Data inferred from general IR correlation tables and PubChem.[4]

Section 4: Applications in Synthetic Chemistry and Drug Discovery

While this compound can be used as a building block in various syntheses, its most compelling application in a drug discovery context is its role as a precursor to Methyl 2-(2-oxoethyl)benzoate .[5]

Core Application: A Precursor for Heterocyclic Synthesis

The transformation of this compound into its corresponding aldehyde or ketone derivative via selective oxidation of the benzylic methylene group is a key strategic step. This oxidation unmasks a highly versatile bifunctional intermediate containing both an aldehyde and an ester. This intermediate is a powerful substrate for multicomponent reactions (MCRs), such as the Ugi or Passerini reactions, which are instrumental in rapidly generating molecular complexity and building libraries of drug-like heterocyclic scaffolds.[5]

Caption: Synthetic pathway from this compound to pharmaceutical scaffolds.

This two-step sequence—synthesis of the stable precursor followed by a late-stage oxidation and diversification—is an efficient strategy in medicinal chemistry. It allows for the bulk preparation of a key starting material, which can then be transformed into a more reactive intermediate and immediately used to explore a wide range of chemical space.

Section 5: Safety and Handling

No specific, comprehensive safety data sheet (SDS) is widely available for this compound. Therefore, as a matter of sound laboratory practice, it should be handled with the same precautions as structurally similar compounds for which data exists, such as Methyl Benzoate and Ethyl Benzoate.[10][11]

Table 5: Recommended Safety and Handling Precautions

| Category | Recommendation | Rationale / Hazard Statement |

| Personal Protective Equipment (PPE) | Wear safety glasses/goggles, nitrile gloves, and a lab coat. | Potential for eye and skin irritation. |

| Handling | Use in a well-ventilated area or a chemical fume hood. | Avoid inhalation of vapors. |

| Fire Safety | Keep away from heat, sparks, and open flames. Store in a cool, well-ventilated place. | Assumed to be a combustible liquid, similar to related benzoates.[10] |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes. Seek medical advice. | Standard procedure for chemical eye contact. |

| First Aid (Skin) | Remove contaminated clothing. Wash skin with soap and water. | To mitigate potential skin irritation. |

| First Aid (Ingestion) | Do NOT induce vomiting. If conscious, rinse mouth with water. Seek immediate medical attention. | May be harmful if swallowed.[12] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | Avoid release to the environment; may be toxic to aquatic life.[10] |

Disclaimer: This safety information is provided as a guideline based on related compounds. Users must consult a specific, supplier-provided SDS for this compound if available and perform their own risk assessment before use.

Conclusion

This compound (CAS: 50604-01-8) is more than a simple aromatic ester; it is a strategic precursor in the toolkit of the modern synthetic chemist. Its straightforward synthesis via Fischer-Speier esterification, coupled with a well-defined analytical profile, makes it a reliable starting material. Its true potential is realized in its conversion to more complex intermediates, enabling access to diverse heterocyclic structures relevant to pharmaceutical and materials science research. This guide provides the foundational knowledge for researchers to confidently synthesize, validate, and strategically deploy this compound in their advanced research programs.

References

- Current time information in Butler County, US. Google.

-

Synthesis of this compound. PrepChem.com. Retrieved December 25, 2025, from [Link]

-

This compound | CAS No. 50604-01-8. 001CHEMICAL. Retrieved December 25, 2025, from [Link]

-

This compound. PubChem, National Institutes of Health. Retrieved December 25, 2025, from [Link]

-

This compound. CAS Common Chemistry. Retrieved December 25, 2025, from [Link]

-

Ethyl 2-methylbenzoate. PubChem, National Institutes of Health. Retrieved December 25, 2025, from [Link]

-

ethyl 2-methyl benzoate, 87-24-1. The Good Scents Company. Retrieved December 25, 2025, from [Link]

-

What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Quora. (2020-07-19). Retrieved December 25, 2025, from [Link]

-

Hazardous Substance Fact Sheet - Methyl Benzoate. New Jersey Department of Health. Retrieved December 25, 2025, from [Link]

- Preparation method of ethyl benzoate. Google Patents (CN104311414A).

-

Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. The Royal Society of Chemistry. Retrieved December 25, 2025, from [Link]

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. ResearchGate. (2025-11-20). Retrieved December 25, 2025, from [Link]

-

Material Safety Data Sheet - Ethyl benzoate. Alfa Aesar. (2011-06-01). Retrieved December 25, 2025, from [Link]

-

A typical experimental procedure for the synthesis methyl benzoate (3a). The Royal Society of Chemistry. Retrieved December 25, 2025, from [Link]

Sources

- 1. 001chemical.com [001chemical.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C10H12O2 | CID 583295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 2-(2-oxoethyl)benzoate|CAS 62723-81-3 [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. nj.gov [nj.gov]

- 12. fishersci.com [fishersci.com]

"Methyl 2-ethylbenzoate" structure and synthesis

An In-depth Technical Guide to Methyl 2-ethylbenzoate: Structure, Synthesis, and Applications

Introduction

This compound is an aromatic ester, a class of organic compounds widely utilized in the chemical industry for applications ranging from fragrance and flavoring agents to key intermediates in the synthesis of more complex molecules. This guide provides a comprehensive overview of this compound, focusing on its molecular structure, physicochemical properties, and detailed synthesis protocols. The content is tailored for researchers, chemists, and professionals in drug development who require a deep technical understanding of this compound.

Molecular Structure and Physicochemical Properties

This compound is characterized by a benzene ring substituted with an ethyl group and a methyl ester group at positions 1 and 2 (ortho), respectively. This substitution pattern influences its chemical reactivity and physical properties.

Chemical Identifiers:

-

IUPAC Name: this compound[1]

-

SMILES: CCC1=CC=CC=C1C(=O)OC[1]

-

InChI Key: KQQKFHNRMJHXLR-UHFFFAOYSA-N[1]

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 164.20 g/mol | [1][2] |

| Appearance | Colorless oil | [3] |

| Density | 1.025±0.06 g/cm³ (Predicted) | [4] |

| Boiling Point | 243.9±19.0 °C (Predicted) | [4] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [2] |

| Complexity | 154 | [1][4] |

Synthesis of this compound

The most common and industrially significant method for synthesizing this compound is the Fischer-Speier esterification of 2-ethylbenzoic acid with methanol. This acid-catalyzed nucleophilic acyl substitution is a reversible reaction.[5][6][7]

Core Synthesis: Fischer-Speier Esterification

The Fischer esterification involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5][6] The overall reaction is an equilibrium process.

Reaction: 2-Ethylbenzoic Acid + Methanol ⇌ this compound + Water

To achieve a high yield, the equilibrium must be shifted towards the products. This is accomplished by applying Le Châtelier's Principle in one of two ways:

-

Using an Excess of a Reactant: The reaction is typically conducted with a large excess of the alcohol (methanol), which also serves as the solvent.[5][7]

-

Removing Water: Water, a product of the reaction, can be removed as it forms, for instance, by azeotropic distillation using a Dean-Stark apparatus.[5][8]

The mechanism of Fischer esterification is a classic example of nucleophilic acyl substitution.[5][6]

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of 2-ethylbenzoic acid. This step significantly increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of methanol (the nucleophile) attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the catalyst or another alcohol molecule) to regenerate the acid catalyst and yield the final product, this compound.

Caption: Mechanism of Fischer-Speier Esterification.

This protocol is adapted from established laboratory procedures for the synthesis of this compound.[3]

Materials and Reagents:

-

2-Ethylbenzoic acid (e.g., 11.8 g, 0.076 mol)

-

Absolute Methanol (e.g., 25 mL)

-

Concentrated Sulfuric Acid (e.g., 2.5 mL)

-

Diethyl Ether

-

5% Aqueous Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 11.8 g (0.076 mole) of 2-ethylbenzoic acid in 25 mL of absolute methanol.

-

Catalyst Addition: Cautiously add 2.5 mL of concentrated sulfuric acid to the solution while stirring. The addition is exothermic and should be done slowly.

-

Reflux: Heat the mixture to reflux using a heating mantle. Allow the reaction to proceed under reflux for 4 hours.[3]

-

Quenching and Extraction: After cooling to room temperature, pour the reaction mixture onto crushed ice. Transfer the mixture to a separatory funnel and extract the oily product with diethyl ether.

-

Washing: Wash the ether extract sequentially with water, 5% aqueous sodium bicarbonate solution (to neutralize any remaining sulfuric acid and unreacted 2-ethylbenzoic acid), and finally with brine.[8][9]

-

Drying and Evaporation: Dry the ether layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and evaporate the ether under reduced pressure using a rotary evaporator.

-

Product: The resulting residual colorless oil is this compound. A typical yield for this procedure is around 86%.[3]

Caption: Experimental workflow for the synthesis of this compound.

Alternative Synthesis Routes

While Fischer esterification is the most common method, other strategies can be employed, particularly when aiming for higher yields or avoiding equilibrium conditions.

-

From Acyl Chlorides: 2-Ethylbenzoic acid can be converted to its more reactive acid chloride derivative, 2-ethylbenzoyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of 2-ethylbenzoyl chloride with methanol is rapid, irreversible, and typically proceeds in high yield at room temperature, often in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.

-

Solid Acid Catalysts: To simplify catalyst removal and product purification, heterogeneous solid acid catalysts such as zirconium/titanium oxides can be used in place of sulfuric acid.[10] These catalysts are easily filtered out of the reaction mixture, making the process more environmentally friendly and suitable for continuous flow systems.[10]

Applications and Safety

Potential Applications

While specific, large-scale applications for this compound are not extensively documented in public literature, its structural similarity to other aromatic esters like ethyl benzoate suggests its utility in several fields.[11] Aromatic esters are known for their pleasant, fruity, or floral scents.[11] Therefore, this compound is likely to find use as:

-

A component in fragrances and perfumes.

-

A flavoring agent in the food industry.

-

A starting material or intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Safety and Handling

As with many organic esters, this compound should be handled with appropriate care in a laboratory setting. Based on safety data for structurally similar compounds, it is considered a combustible liquid.[12]

-

Handling: Use in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and clothing. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13]

-

Fire Safety: Keep away from heat, sparks, and open flames.[12] Use dry chemical, CO₂, or alcohol-resistant foam for extinguishing fires.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12]

Conclusion

This compound is a valuable aromatic ester with a straightforward and efficient synthesis route via the Fischer-Speier esterification. Understanding the principles of this equilibrium-driven reaction allows for the optimization of reaction conditions to achieve high yields. The detailed protocol provided in this guide serves as a reliable foundation for its laboratory preparation. With potential applications in the fragrance and fine chemical industries, a thorough knowledge of its synthesis and properties is essential for researchers and chemical professionals.

References

-

Synthesis of this compound. PrepChem.com. [Link]

-

This compound | C10H12O2 | CID 583295. PubChem, National Institutes of Health. [Link]

-

ethyl 2-methyl benzoate, 87-24-1. The Good Scents Company. [Link]

-

Ethyl 2-methylbenzoate. SIELC Technologies. [Link]

-

Ethyl 2-methylbenzoate | C10H12O2 | CID 66598. PubChem, National Institutes of Health. [Link]

-

Material Safety Data Sheet - Ethyl benzoate. Alfa Aesar. [Link]

-

Ethyl o-methylbenzoate. NIST WebBook. [Link]

-

Hazardous Substance Fact Sheet - Methyl Benzoate. New Jersey Department of Health. [Link]

-

Fischer esterification reaction. BYJU'S. [Link]

-

Fischer Esterification. University of Toronto. [Link]

-

This compound. LookChem. [Link]

- Preparation method of ethyl benzoate.

-

Fischer Esterification-Typical Procedures. OperaChem. [Link]

-

What is the procedure to perform the synthesis of ethyl benzoate... Quora. [Link]

-

Fischer Esterification. Organic Chemistry Portal. [Link]

-

Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. ResearchGate. [Link]

Sources

- 1. This compound | C10H12O2 | CID 583295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. prepchem.com [prepchem.com]

- 4. This compound|lookchem [lookchem.com]

- 5. byjus.com [byjus.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. cerritos.edu [cerritos.edu]

- 10. researchgate.net [researchgate.net]

- 11. The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry_Chemicalbook [chemicalbook.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. nj.gov [nj.gov]

A Comprehensive Spectroscopic Guide to Methyl 2-ethylbenzoate

Introduction

Methyl 2-ethylbenzoate (CAS: 50604-01-8) is an aromatic ester with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[1][2] As a substituted benzoic acid derivative, it serves as a valuable building block in organic synthesis and finds applications in the development of pharmaceuticals and fragrance materials. Accurate and unambiguous structural elucidation is paramount for its use in these fields, ensuring purity, confirming identity, and understanding its chemical behavior.

This technical guide provides an in-depth analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental chemical principles, offering researchers and drug development professionals a reliable reference for the characterization of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift, multiplicity, and integration of the signals in ¹H NMR, combined with the chemical shifts in ¹³C NMR, provide a detailed molecular map.

¹H NMR Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the ester methyl protons, and the ethyl group protons. The ortho-positioning of the ethyl and ester groups leads to a complex splitting pattern in the aromatic region.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.9 | Multiplet | 1H | Aromatic H (ortho to -COOCH₃) |

| ~7.2 - 7.5 | Multiplet | 3H | Aromatic H |

| 3.89 | Singlet | 3H | -OCH₃ |

| 2.85 | Quartet (q) | 2H | -CH₂CH₃ |

| 1.25 | Triplet (t) | 3H | -CH₂CH₃ |

-

Aromatic Protons (δ 7.2-7.9): The four protons on the benzene ring appear as a complex multiplet in the downfield region. The proton ortho to the electron-withdrawing ester group is expected to be the most deshielded.

-

Methyl Ester Protons (δ 3.89): The three protons of the methoxy group (-OCH₃) appear as a sharp singlet, as they have no adjacent protons to couple with.

-

Ethyl Group Protons (δ 2.85 and 1.25): The methylene (-CH₂) protons appear as a quartet due to coupling with the adjacent methyl group (n+1 = 3+1 = 4). The methyl (-CH₃) protons appear as a triplet due to coupling with the adjacent methylene group (n+1 = 2+1 = 3).

¹³C NMR Analysis

The ¹³C NMR spectrum provides information on each unique carbon environment in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Ester) |

| ~140 | Aromatic C-Et |

| ~131 | Aromatic C-COOR |

| ~125-130 | Aromatic C-H |

| ~52 | -OCH₃ |

| ~25 | -CH₂CH₃ |

| ~15 | -CH₂CH₃ |

-

Carbonyl Carbon (δ ~168): The ester carbonyl carbon is significantly deshielded and appears far downfield.

-

Aromatic Carbons (δ ~125-140): The six aromatic carbons give rise to distinct signals. The quaternary carbons attached to the substituents are typically identifiable within this range.

-

Aliphatic Carbons (δ ~15-52): The methoxy carbon (-OCH₃) is observed around 52 ppm, while the ethyl group's methylene (-CH₂) and methyl (-CH₃) carbons appear further upfield.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy. Internal standards and well-defined parameters are crucial.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of at least 5 seconds to ensure full relaxation of aromatic protons, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled sequence with a 45° pulse angle, a 2-second relaxation delay, and accumulate 1024-2048 scans for a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the residual CHCl₃ peak to 7.26 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.[3]

Caption: Standard workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Spectral Interpretation

The IR spectrum of this compound is dominated by absorptions from the ester functional group and the aromatic ring.[1]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3060-3020 | Medium | C-H Stretch | Aromatic (sp²) |

| ~2970-2860 | Medium | C-H Stretch | Aliphatic (sp³) |

| ~1720 | Strong | C=O Stretch | Ester |

| ~1600, ~1480 | Medium | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch (asymmetric) | Ester |

| ~750 | Strong | C-H Bend (out-of-plane) | 1,2-Disubstituted Benzene |

The two most diagnostic peaks are the strong C=O stretch around 1720 cm⁻¹ and the strong C-O stretch near 1250 cm⁻¹, which together provide definitive evidence of the ester functional group.

Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is a rapid and reliable method.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and taking a background spectrum.

-

Sample Application: Place a single drop of this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal with a suitable solvent after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure. Electron Ionization (EI) is a common technique for volatile compounds like this compound.

Fragmentation Analysis

Upon ionization, the molecular ion (M⁺˙) of this compound is formed, which can then undergo fragmentation.[1]

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 164, corresponding to the molecular weight of C₁₀H₁₂O₂. Aromatic systems often show a prominent molecular ion peak.[4]

-

Key Fragmentation Pathways:

-

Loss of a methoxy radical (·OCH₃): A common fragmentation for methyl esters is the cleavage of the C-O single bond, leading to the formation of a stable acylium ion.[5][6]

-

[M - 31]⁺ = m/z 133

-

-

Loss of an ethyl radical (·CH₂CH₃): Cleavage of the bond between the aromatic ring and the ethyl group.

-

[M - 29]⁺ = m/z 135

-

-

Benzylic Cleavage/Rearrangement: The ethyl group can undergo benzylic cleavage, losing a methyl radical (·CH₃) to form a stable ion.

-

[M - 15]⁺ = m/z 149

-

-

Table 4: Major Fragments in the EI-MS of this compound

| m/z | Proposed Fragment Structure/Identity | Fragmentation Pathway |

| 164 | [C₁₀H₁₂O₂]⁺˙ (Molecular Ion) | Ionization |

| 149 | [M - CH₃]⁺ | Benzylic Cleavage |

| 135 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 133 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 105 | [C₇H₅O]⁺ | Further fragmentation |

| 77 | [C₆H₅]⁺ (Phenyl cation) | Loss of CO from m/z 105 |

The peak at m/z 133 is often a significant fragment for this type of structure.

Caption: Key EI-MS fragmentation pathways for this compound.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing this compound.

-

Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into a GC equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program starting at 80°C, holding for 2 minutes, then ramping at 10°C/min to 250°C.

-

MS Detection: Couple the GC outlet to an EI mass spectrometer operating at 70 eV. Acquire data in full scan mode over a mass range of m/z 40-400.

-

Data Analysis: Identify the peak corresponding to this compound by its retention time and analyze the corresponding mass spectrum.

Summary of Spectroscopic Data

Table 5: Consolidated Spectroscopic Data for this compound

| Technique | Feature | Observed Value (or Range) |

| ¹H NMR | Aromatic H | δ 7.2 - 7.9 ppm |

| -OCH₃ | δ ~3.9 ppm (s, 3H) | |

| -CH₂- | δ ~2.8 ppm (q, 2H) | |

| -CH₃ (ethyl) | δ ~1.2 ppm (t, 3H) | |

| ¹³C NMR | C=O | δ ~168 ppm |

| -OCH₃ | δ ~52 ppm | |

| IR | C=O Stretch | ~1720 cm⁻¹ |

| C-O Stretch | ~1250 cm⁻¹ | |

| Aromatic C-H Bend | ~750 cm⁻¹ | |

| MS (EI) | Molecular Ion [M]⁺˙ | m/z 164 |

| Key Fragment [M - OCH₃]⁺ | m/z 133 |

Safety and Handling

This compound should be handled with appropriate laboratory precautions. While specific hazard data is limited, related compounds are often combustible liquids and may cause irritation.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 583295, this compound. [Link]

-

Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (2014). Supporting information: Polymer Supported Pd Catalysed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry. [Link]

-

Mondal, J., et al. (2014). Supporting Information: An efficient and recyclable copper catalysed route for the synthesis of benzoates. The Royal Society of Chemistry. [Link]

-

University of Calgary. Structure Determination of Organic Compounds - Fragmentation Processes. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]

-

YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

-

Chegg. Solved The following is the Mass spectrum of methyl | Chegg.com. [Link]

Sources

A Technical Guide to Methyl 2-ethylbenzoate: Evaluating its Presence in Nature and Methods of Procurement

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-ethylbenzoate is a benzoate ester with potential applications in chemical synthesis and fragrance development. This technical guide addresses the current scientific understanding of its natural occurrence and isolation. A comprehensive review of existing literature reveals a significant lack of evidence for this compound as a naturally occurring compound. In contrast, its isomers and related benzoate esters, such as methyl benzoate and ethyl benzoate, are well-documented constituents of various plant volatiles. This guide clarifies these distinctions, presents the established chemical synthesis for obtaining this compound, and proposes hypothetical biosynthetic pathways and analytical strategies for its potential future discovery in natural matrices.

Introduction: The Question of Natural Occurrence

This compound (C₁₀H₁₂O₂) is an aromatic ester that, based on its structure, could be anticipated to possess fragrance properties similar to other volatile benzoates used in the flavor and perfume industries.[1][2] A critical question for researchers, particularly those in natural products chemistry and drug development, is whether this compound is a constituent of the natural world.

Following an extensive review of scientific literature and chemical databases, there is currently no substantive evidence to confirm that this compound occurs naturally . Its presence has not been reported in analyses of essential oils, fruit volatiles, or floral scents, where similar compounds are abundant.[3][4][5] This guide will address the likely source of confusion with closely related natural esters and provide the definitive, documented method for its procurement: chemical synthesis.

Distinguishing this compound from its Naturally Occurring Analogues

The query for natural this compound likely stems from the prevalence of its structural relatives in nature. It is crucial to differentiate it from these well-documented compounds.

Methyl Benzoate

This is the most common and structurally simplest of these esters. It is a significant component of the floral scent in many species, including snapdragon and ylang-ylang, and is found in the volatile profiles of fruits like kiwifruit and guava.[6][7][8][9] Its biosynthesis is well-characterized, primarily occurring via the enzymatic methylation of benzoic acid by S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT).[7][8]

Ethyl Benzoate

Also found in floral scents, such as in certain species of lily, and in fruits like kiwifruit.[10][11] Its biosynthesis can be catalyzed by alcohol acyltransferases (AATs), which facilitate the esterification of benzoic acid with ethanol.[10]

Methyl 2-methylbenzoate (Methyl o-toluate)

This positional isomer of this compound is noted for its use in fragrance compositions, with scents described as ylang-ylang and grape-like.[12][13] It is reported to be found in some essential oils.[12]

Table 1: Comparison of this compound and its Natural Analogues

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Natural Occurrence | Biosynthetic Precursors |

| This compound | C₁₀H₁₂O₂ | 164.20 | Not Documented | 2-Ethylbenzoic acid, Methanol |

| Methyl Benzoate | C₈H₈O₂ | 136.15 | Abundant (Ylang-ylang, Snapdragon, Kiwifruit)[7][9] | Benzoic acid, Methanol (via SAM)[7] |

| Ethyl Benzoate | C₉H₁₀O₂ | 150.17 | Documented (Lily, Kiwifruit)[10][11] | Benzoic acid, Ethanol[10] |

| Methyl 2-methylbenzoate | C₉H₁₀O₂ | 150.17 | Documented (Essential oils)[12] | 2-Methylbenzoic acid, Methanol |

Chemical Synthesis: The Definitive Method for Obtaining this compound

Given the absence of a natural source, chemical synthesis remains the only reliable method for procuring this compound. The most common and straightforward method is the Fischer esterification of 2-ethylbenzoic acid with methanol.

Synthesis Protocol: Acid-Catalyzed Fischer Esterification

This standard protocol involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve 2-ethylbenzoic acid (1.0 equivalent) in an excess of absolute methanol (e.g., 3-5 equivalents).

-

Catalyst Addition: Cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while cooling in an ice bath to manage the exothermic reaction.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature and pour it over ice water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product into a non-polar organic solvent, such as diethyl ether or ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting colorless oil is this compound.[14]

Diagram 1: Fischer Esterification Workflow

Caption: Workflow for the synthesis of this compound.

Hypothetical Biosynthesis and Future Research Directions

While not yet discovered, it is plausible that this compound could be synthesized in a biological system. Its biosynthesis would likely mirror that of its analogues.

Proposed Biosynthetic Pathway

The formation would require two key components: the substrate 2-ethylbenzoic acid and an enzyme capable of methylating its carboxyl group.

-

Substrate Formation: 2-ethylbenzoic acid would likely be derived from the shikimate pathway, with modifications to the phenylpropanoid pathway, though this specific alkylation is uncommon.

-

Esterification: A methyltransferase, likely a member of the SABATH family (such as BAMT), could catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to 2-ethylbenzoic acid.

Diagram 2: Hypothetical Biosynthetic Route

Caption: A potential biosynthetic pathway for this compound.

Analytical Strategy for Detection in Natural Samples

For researchers aiming to discover this compound in nature, a targeted analytical approach is required.

-

Sample Preparation: Use headspace solid-phase microextraction (HS-SPME) for volatile collection from plant tissues (flowers, fruits, leaves).

-

Analysis: Employ Gas Chromatography-Mass Spectrometry (GC-MS). The key is to achieve chromatographic separation from its isomers, particularly methyl 2-methylbenzoate and ethyl benzoate, which may have similar retention times.

-

Identification: Confirmation requires matching the retention time and mass spectrum with a synthesized, authentic standard of this compound. Key mass spectral fragments should be verified against a known standard.

Conclusion

References

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com. URL: [Link]

-

ResearchGate. (n.d.). Major volatile compounds of some fruit species and their compound groups. Retrieved from ResearchGate. URL: [Link]

-

The Good Scents Company. (n.d.). ethyl 2-methyl benzoate, 87-24-1. Retrieved from The Good Scents Company. URL: [Link]

-

ResearchGate. (n.d.). Analysis of volatile compounds in 'Hayward' kiwifruit. Retrieved from ResearchGate. URL: [Link]

-

Yue, Y., et al. (2023). A BAHD acyltransferase contributes to the biosynthesis of both ethyl benzoate and methyl benzoate in the flowers of Lilium oriental hybrid 'Siberia'. Frontiers in Plant Science. URL: [Link]

-

Ataman Kimya. (n.d.). METHYL BENZOATE. Retrieved from Ataman Kimya. URL: [Link]

-

Pino, J. A., & Sauri-Duch, E. (2018). Advances in Fruit Aroma Volatile Research. Molecules, 23(3), 644. URL: [Link]

-

IISTE. (2016). Isolation a Novel One Derivatives Taraxastene Ethyl benzoate from Erica verticillata. Chemistry and Materials Research. URL: [Link]

-

Majcher, M., et al. (2022). Characterization of Volatile Organic Compounds in Kiwiberries (Actinidia arguta) Exposed to High Hydrostatic Pressure Processing by HS-SPME/GC-MS. Molecules, 27(18), 5945. URL: [Link]

-

Dudareva, N., et al. (2000). Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers. The Plant Cell, 12(6), 949-961. URL: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from PubChem. URL: [Link]

-

Bicas, J. L., et al. (2011). Volatile constituents of exotic fruits from Brazil. Food Research International, 44(7), 1843-1855. URL: [Link]

- Google Patents. (n.d.). DE602005003858T2 - Use of methyl 2-methylbenzoate in perfume compositions. Retrieved from Google Patents.

-

LookChem. (n.d.). This compound. Retrieved from LookChem. URL: [Link]

-

Evergreensino Chemical Co., Ltd. (2025). What is the source of Methyl Benzoate?. Retrieved from Evergreensino Chemical Co., Ltd. Blog. URL: [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl Benzoate. PubChem Compound Database. Retrieved from PubChem. URL: [Link]

Sources

- 1. This compound | C10H12O2 | CID 583295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Advances in Fruit Aroma Volatile Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The brief introduction of Methyl benzoate_Chemicalbook [chemicalbook.com]

- 9. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Frontiers | A BAHD acyltransferase contributes to the biosynthesis of both ethyl benzoate and methyl benzoate in the flowers of Lilium oriental hybrid ‘Siberia’ [frontiersin.org]

- 11. Characterization of Volatile Organic Compounds in Kiwiberries (Actinidia arguta) Exposed to High Hydrostatic Pressure Processing by HS-SPME/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methyl 2-methylbenzoate (cas 89-71-4) | Aroma Ester [chemicalbull.com]

- 13. DE602005003858T2 - Use of methyl 2-methylbenzoate in perfume compositions - Google Patents [patents.google.com]

- 14. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Physical Properties of Methyl 2-ethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-ethylbenzoate (CAS No. 50604-01-8) is an aromatic ester with applications in organic synthesis and as a potential intermediate in the development of pharmaceutical compounds.[1][2] A thorough understanding of its fundamental physical properties, such as boiling point and density, is critical for its purification, handling, and application in complex synthetic pathways. These parameters dictate the selection of appropriate reaction conditions, purification techniques like distillation, and formulation strategies.

This guide provides a detailed overview of the known physical properties of this compound and presents comprehensive, field-proven methodologies for their experimental determination. The emphasis is placed not only on the procedural steps but also on the underlying scientific principles, ensuring a self-validating approach to data acquisition for researchers.

Molecular Structure and Chemical Identity

A foundational understanding of the molecular structure is essential as it directly influences the compound's physical characteristics.

-

Chemical Name: this compound[1]

-

Synonyms: Benzoic acid, 2-ethyl-, methyl ester; Methyl o-ethylbenzoate[3]

-

CAS Number: 50604-01-8[1]

-

SMILES: CCC1=CC=CC=C1C(=O)OC[1]

The structure, featuring a benzene ring substituted with an ethyl group and a methyl ester group at ortho positions, results in specific intermolecular forces (van der Waals forces and dipole-dipole interactions) that govern its boiling point and density.

Caption: 2D Chemical Structure of this compound.

Physical Properties Summary

The following table summarizes the currently available, albeit predicted, physical property data for this compound. The subsequent sections detail the methodologies required to determine these values experimentally with high confidence.

| Physical Property | Predicted Value | Source |

| Boiling Point | 243.9 ± 19.0 °C (at 760 mmHg) | [3][4] |

| Density | 1.025 ± 0.06 g/cm³ (at 25°C) | [3][4] |

Note: These values are computationally predicted and require experimental verification for use in critical applications.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[1] For novel or uncharacterized compounds, precise experimental determination is crucial. The micro-reflux method is a reliable technique when only small sample volumes are available.

Causality Behind Experimental Choices:

-

Micro-Scale Method: This approach is chosen to conserve valuable synthetic material, which is often the case in research and drug development.

-

Reflux Condition: Observing the vapor-liquid equilibrium (reflux) ensures that the temperature measured corresponds to the true boiling point of the liquid, rather than a superheated liquid temperature. The thermometer bulb must be positioned in the vapor phase just above the boiling liquid to get an accurate reading.

-

Pressure Correction: Since boiling point is pressure-dependent, recording the ambient atmospheric pressure is non-negotiable for data standardization.

Detailed Protocol: Micro-Boiling Point Determination

-

Apparatus Setup:

-

Place approximately 0.5-1.0 mL of this compound into a small test tube.

-

Add a small magnetic stir bar to ensure smooth boiling and prevent "bumping."

-

Position the test tube in a heating block or sand bath on a magnetic stirrer hotplate.

-

Suspend a calibrated thermometer or temperature probe inside the test tube, ensuring the bulb is positioned above the liquid surface but below the top of the test tube.

-

-

Heating and Observation:

-

Turn on the stirrer to create a gentle vortex.

-

Begin heating the sample slowly.

-

Observe the liquid carefully. As the boiling point is approached, you will see the liquid begin to boil and a ring of condensing vapor (reflux ring) will form on the walls of the test tube.

-

Adjust the heating rate to maintain a gentle, steady reflux. The reflux ring should be stable and located at or just below the thermometer bulb.

-

-

Data Acquisition:

-

Once the liquid is gently refluxing and the temperature reading on the thermometer has stabilized for at least one minute, record this temperature as the observed boiling point.

-

Simultaneously, record the ambient atmospheric pressure using a barometer.

-

-

Standardization:

-

If the measured pressure is not 760 mmHg (sea level), the boiling point can be corrected using a pressure nomograph or the Clausius-Clapeyron relation for standardization.

-

Caption: Experimental workflow for micro-boiling point determination.

Experimental Determination of Density

Density is an intrinsic property defined as the mass of a substance per unit volume (ρ = m/V).[5] It is temperature-dependent, so the temperature of measurement must be precisely controlled and reported.

Causality Behind Experimental Choices:

-

Gravimetric Method: Measuring mass and volume separately and calculating density is a fundamental and highly accurate approach.[6] Using an analytical balance for mass and calibrated glassware for volume minimizes measurement uncertainty.

-

Temperature Control: Liquids expand and contract with temperature changes, which directly alters their volume and thus their density. Performing the measurement in a temperature-controlled environment or water bath is essential for reproducibility and accuracy.

-

Multiple Measurements: Repeating the measurement and averaging the results mitigates random errors and increases the trustworthiness of the final reported value.[5]

Detailed Protocol: Density Determination by Mass and Volume

-

Apparatus and Sample Preparation:

-

Place a clean, dry 10 mL or 25 mL graduated cylinder on a calibrated analytical balance and press the "tare" or "zero" button.[5]

-

Allow the sample of this compound to equilibrate to a constant, known temperature (e.g., 25.0 °C) in a water bath.

-

-

Measurement:

-

Carefully transfer a specific volume of the temperature-equilibrated liquid (e.g., 10.0 mL) into the tared graduated cylinder.

-

Read the volume precisely from the bottom of the meniscus at eye level to avoid parallax error.[5] Record this volume (V).

-

Place the graduated cylinder containing the liquid back onto the analytical balance.

-

Record the mass of the liquid (m).[5]

-

-

Calculation and Repetition:

-

Calculate the density using the formula: ρ = m / V . The units will typically be in g/mL, which is equivalent to g/cm³.

-

Clean and dry the graduated cylinder thoroughly.

-

Repeat steps 1-3 at least two more times to ensure precision.[6]

-

-

Data Analysis:

-

Calculate the average of the density values obtained from the multiple trials.

-

Report the final density along with the temperature at which the measurement was conducted (e.g., 1.025 g/cm³ at 25.0 °C).

-

Caption: Experimental workflow for density determination.

References

-

Doc Brown's Chemistry, Experiments to determine density of liquid apparatus method calculation, Source: , URL: [Link]

-

Aribo Chemical, Cas:50604-01-8 Name:Benzoic acid, ethyl-, methyl ester, Source: , URL: [Link]

-

LookChem, this compound, Source: , URL: [Link]

-

PubChem, this compound | C10H12O2 | CID 583295, Source: , URL: [Link]

-

University of Calgary, BOILING POINT DETERMINATION, Source: , URL: [Link]

-

Chemistry LibreTexts, 2: The Density of Liquids and Solids (Experiment), Source: , URL: [Link]

Sources

The Solubility Profile of Methyl 2-Ethylbenzoate: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of methyl 2-ethylbenzoate in common organic solvents. In the absence of extensive empirical data in publicly available literature, this document synthesizes fundamental principles of physical organic chemistry to predict its solubility behavior. We delve into the molecular structure of this compound, examining the interplay of polarity, steric hindrance, and intermolecular forces that govern its dissolution. A predicted solubility profile across a spectrum of solvent classes is presented, offering researchers a robust starting point for experimental design. Crucially, this guide provides a detailed, step-by-step experimental protocol for the precise determination of this compound solubility, empowering drug development professionals and scientists to generate reliable, in-house data. This document is structured to serve as a practical and educational resource, blending theoretical insights with actionable laboratory methods.

Introduction: Understanding this compound

This compound (C₁₀H₁₂O₂) is an aromatic ester with a molecular weight of 164.20 g/mol .[1] Its structure, featuring a benzene ring substituted with an ethyl group at the ortho position relative to a methyl ester group, is fundamental to its physical and chemical properties. This unique arrangement of functional groups dictates its polarity, capacity for intermolecular interactions, and consequently, its solubility in various media. A thorough understanding of its solubility is critical for a range of applications, including reaction chemistry, purification processes, and formulation development in the pharmaceutical and chemical industries.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| Appearance | Colorless liquid (predicted) | General ester properties |

| Boiling Point | ~215-227 °C (estimated for similar isomers) | [2] |

| LogP (o/w) | ~3.19 (estimated for ethyl 2-methylbenzoate) | [2] |

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[3][4] For esters like this compound, the key factors at play are:

-

Polarity: Esters are considered moderately polar molecules due to the presence of the carbonyl (C=O) and ether (C-O-C) linkages, which create a dipole moment.[5][6] However, the large nonpolar hydrocarbon portions (the benzene ring and the ethyl and methyl groups) diminish the overall polarity.

-

Hydrogen Bonding: Ester molecules can act as hydrogen bond acceptors through the lone pairs of electrons on their oxygen atoms, allowing them to interact with protic solvents like alcohols.[3][6] They cannot, however, act as hydrogen bond donors.[5]

-

Van der Waals Forces: These are the primary intermolecular forces between nonpolar molecules and the nonpolar regions of polar molecules. The large, nonpolar structure of this compound will have significant van der Waals interactions with nonpolar solvents.

-

The Ortho Effect: The presence of the ethyl group at the ortho position to the ester functionality introduces steric hindrance. This can twist the ester group out of the plane of the benzene ring, potentially altering its electronic properties and interaction with solvent molecules.

Predicted Solubility of this compound in Common Organic Solvents

Based on the theoretical principles outlined above and data for analogous compounds, we can predict the solubility of this compound in a range of common laboratory solvents.

Table 2: Predicted Solubility of this compound

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Hexane | Nonpolar Aliphatic | High | "Like dissolves like." Strong van der Waals interactions between the nonpolar solvent and the aromatic ring and alkyl groups of the solute. |

| Toluene | Nonpolar Aromatic | Very High | Excellent compatibility between the aromatic rings of the solute and solvent, leading to strong π-π stacking and van der Waals forces. |

| Diethyl Ether | Slightly Polar Ethereal | High | The ether's slight polarity can interact with the ester group, while its alkyl chains effectively solvate the nonpolar portions of the solute. |

| Chloroform | Halogenated | High | Chloroform is an effective solvent for a wide range of organic compounds, including those with moderate polarity like esters. |

| Ethyl Acetate | Polar Aprotic (Ester) | Very High | As an ester itself, ethyl acetate shares similar intermolecular forces with the solute, leading to excellent miscibility. |

| Acetone | Polar Aprotic (Ketone) | Moderate to High | The polar ketone group can interact with the ester functionality, but the overall polarity of acetone may be slightly higher than ideal for the nonpolar parts of the solute. |

| Isopropanol | Polar Protic (Alcohol) | Moderate | Can act as a hydrogen bond donor to the ester's oxygen atoms. The alkyl group of the alcohol provides some nonpolar character for interaction. |

| Ethanol | Polar Protic (Alcohol) | Moderate | Similar to isopropanol, with slightly higher polarity which may slightly decrease its effectiveness in solvating the large nonpolar regions. |

| Methanol | Polar Protic (Alcohol) | Low to Moderate | The high polarity and strong hydrogen-bonding network of methanol are less favorable for solvating the predominantly nonpolar this compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low | The very high polarity of DMSO makes it a poor solvent for the largely nonpolar solute. |

| Water | Polar Protic | Very Low/Insoluble | The significant nonpolar character of the molecule and its inability to donate hydrogen bonds lead to very poor solubility in water. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes the widely accepted isothermal shake-flask method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker bath or incubator

-

Vials with screw caps and PTFE septa

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure a solid phase remains after equilibration.

-

Accurately dispense a known volume of the desired organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

Visually confirm that excess solid remains in each vial after the equilibration period.

-

-

Sampling and Sample Preparation:

-

Allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed volumetric flask.

-

Accurately determine the mass of the transferred saturated solution.

-

Dilute the sample to a known volume with the same solvent. Further serial dilutions may be necessary to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.

-

Analyze the calibration standards and the diluted samples using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, accounting for all dilution factors.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

-

Molecular Interactions and Solubility: A Deeper Dive

The predicted solubility trends can be visualized through the lens of intermolecular forces.

Caption: Dominant Intermolecular Forces and Predicted Solubility.

Conclusion

References

-

LibreTexts. (2023). Properties of Esters. Retrieved from [Link]

-

Science Ready. (n.d.). Esters: Structure, Nomenclature and Properties – HSC Chemistry. Retrieved from [Link]

-

Lumen Learning. (n.d.). 15.7 Physical Properties of Esters. In The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

-

Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). chapter 25: carboxylic acids and esters. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl 2-methyl benzoate. Retrieved from [Link]

Sources

- 1. This compound | C10H12O2 | CID 583295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ethyl 2-methyl benzoate, 87-24-1 [thegoodscentscompany.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to Methyl 2-ethylbenzoate: Synthesis, Characterization, and Applications

Introduction

Methyl 2-ethylbenzoate is an aromatic ester that, while not as widely recognized as some common reagents, serves as a valuable building block in organic synthesis. Its ortho-substituted pattern presents both unique synthetic opportunities and challenges, making a thorough understanding of its properties and handling crucial for its effective use. This guide provides a comprehensive overview of this compound, from its fundamental chemical identity to its synthesis, characterization, and potential applications in research and development.

Part 1: Chemical Identity and Properties

IUPAC Name and Synonyms

The correct and systematic name for this compound as defined by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1] Due to historical naming conventions and its structural components, it is also known by several synonyms. A comprehensive list is provided below for cross-referencing in literature and chemical databases.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 50604-01-8[1][2] |

| Molecular Formula | C₁₀H₁₂O₂[2] |

| Molecular Weight | 164.20 g/mol [1][2] |

| Common Synonyms | Benzoic acid, 2-ethyl-, methyl ester[1]; 2-Ethylbenzoic acid methyl ester[3]; Methyl o-ethylbenzoate[3] |

Chemical Structure

The structure of this compound consists of a benzene ring substituted at the 1 and 2 (or ortho) positions with a methyl ester group and an ethyl group, respectively.

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless liquid | |

| Boiling Point | 243.9 ± 19.0 °C (Predicted) | |

| Density | 1.025 ± 0.06 g/cm³ (Predicted) | |

| Purity | ≥98% (Commercially available) |

Part 2: Synthesis and Purification

The most common and direct method for synthesizing this compound is the Fischer esterification of 2-ethylbenzoic acid with methanol, using a strong acid catalyst.

Fischer Esterification: An Overview

Fischer esterification is a classic organic reaction that forms an ester from a carboxylic acid and an alcohol.[4] The reaction is an equilibrium process, and its efficiency is dictated by Le Chatelier's principle. To drive the equilibrium towards the product (the ester), an excess of one reactant (typically the less expensive alcohol) is used, and/or the water formed as a byproduct is removed.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Fischer esterification.

Materials:

-

2-Ethylbenzoic acid

-

Absolute Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

5% Sodium Bicarbonate (NaHCO₃) aqueous solution

-

Saturated Sodium Chloride (NaCl) aqueous solution (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-ethylbenzoic acid in an excess of absolute methanol (e.g., 5-10 molar equivalents).

-

Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (typically 3-5 mol% relative to the carboxylic acid). This step is exothermic and should be performed with care.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing ice water. Extract the aqueous layer with diethyl ether (3x volumes).

-

Neutralization: Combine the organic extracts and wash sequentially with:

-

Water

-

5% aqueous sodium bicarbonate solution (to remove unreacted carboxylic acid and the sulfuric acid catalyst). Caution: CO₂ evolution will occur, so vent the separatory funnel frequently.

-

Saturated brine (to remove residual water and salts).

-

-

Drying and Solvent Removal: Dry the ether layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Rationale and Self-Validation

-

Excess Methanol: Using methanol as the solvent and in large excess shifts the reaction equilibrium towards the formation of the methyl ester, maximizing the yield.

-